molecular formula C13H15N3 B1480881 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-32-9

6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480881
CAS No.: 2098054-32-9
M. Wt: 213.28 g/mol
InChI Key: YBZFMZXFGYGMEB-UHFFFAOYSA-N
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Description

6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Luminescence Properties

A study by Veltri et al. (2020) explores the synthesis of luminescent fused imidazole bicyclic acetic esters. The core structure of these esters, which includes 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, is significant in many biologically active principles. The study highlights a multicomponent catalytic approach that demonstrates promising luminescence properties for some of the synthesized bicyclic derivatives (Veltri et al., 2020).

Antitumor Activity

Singh, Luxami, and Paul (2019) synthesized a series of derivatives including 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine. These compounds displayed significant antitumor activity across a variety of human cancer cell lines. Their study suggests strong binding interactions with DNA and bovine serum albumin (BSA), indicative of the potential of these compounds in cancer treatment (Singh, Luxami, & Paul, 2019).

Antimicrobial Activity

Punia et al. (2021) conducted research on pyrazole-imidazole-triazole hybrids, including compounds synthesized from 1-(1H-imidazol-2-yl)-1H-pyrazole and propargyl bromide. Their study demonstrates that these compounds, related to this compound, exhibit significant antimicrobial activity. This includes effectiveness against A. niger, surpassing even the reference drug Fluconazole (Punia et al., 2021).

DNA Synthesis Inhibition

Ennis et al. (1971) discovered that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, a compound closely related to this compound, inhibits DNA synthesis in animal cells, but not in bacterial cells. This finding is significant as it suggests a unique mode of action differing from other known DNA synthesis inhibitors, potentially useful in stopping DNA synthesis for various applications (Ennis et al., 1971).

Properties

IUPAC Name

6-cyclopentyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-7-15-8-9-16-13(15)10-12(14-16)11-5-3-4-6-11/h1,8-11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZFMZXFGYGMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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